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Compound of Interest

Compound Name: Calindol-13C,d2 Hydrochloride

Cat. No.: B564830 Get Quote

Calindol-13C,d2 Hydrochloride is the isotopically labeled form of Calindol hydrochloride,

incorporating carbon-13 and deuterium.[1][2] This labeling makes it a valuable tool for

researchers as a tracer in various studies or as an internal standard for quantitative analysis

using techniques like nuclear magnetic resonance (NMR), gas chromatography-mass

spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The

biological activity and mechanism of action, however, are attributed to the parent compound,

Calindol.

Calindol is a potent and selective positive allosteric modulator (PAM) of the calcium-sensing

receptor (CaSR), also known as a calcimimetic.[3][4] It belongs to a class of indole derivatives

and has been the subject of comprehensive structure-activity relationship (SAR) studies to

optimize its potency and selectivity.[4] This guide will provide a detailed exploration of the

molecular mechanisms through which Calindol exerts its effects, primarily focusing on its

interaction with the CaSR and its subsequent impact on intracellular signaling pathways.

Additionally, we will discuss its secondary effects on voltage-gated calcium channels.

Primary Mechanism of Action: Positive Allosteric
Modulation of the Calcium-Sensing Receptor (CaSR)
The principal mechanism of action of Calindol is its function as a positive allosteric modulator of

the calcium-sensing receptor (CaSR).[3][4] The CaSR is a Class C G-protein coupled receptor

(GPCR) that plays a crucial role in maintaining calcium homeostasis in the body.[5] It is highly

expressed in the parathyroid glands and kidneys.[5]
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As a PAM, Calindol does not directly activate the CaSR on its own but rather enhances the

sensitivity of the receptor to its endogenous ligand, extracellular calcium (Ca²⁺).[3][6] This

potentiation of the receptor's activity occurs through binding to an allosteric site within the

seven-transmembrane (7TM) domain of the receptor.[6]

Molecular Interaction with CaSR
The CaSR is characterized by a large extracellular domain (ECD) that binds Ca²⁺ and a 7TM

domain typical of GPCRs.[6] While Ca²⁺ binds to the ECD, calcimimetics like Calindol bind to a

distinct site within the 7TM domain.[6] This allosteric binding induces a conformational change

in the receptor that enhances the affinity for Ca²⁺ and stabilizes the active state of the receptor,

leading to a more robust downstream signaling response at a given concentration of

extracellular calcium.

Interestingly, studies have shown that while Calindol has minimal agonist activity in the

absence of extracellular Ca²⁺ on the wild-type receptor, it can act as a strong agonist on a

truncated form of the receptor lacking the ECD.[6] This finding underscores the distinct

allosteric linkage between the Ca²⁺ binding site in the ECD and the calcimimetic binding site in

the 7TM domain.[6]

Downstream Signaling Pathways
Upon activation, the CaSR couples to multiple G-protein signaling pathways, primarily Gq/11

and Gi/o.[5] Calindol's potentiation of CaSR activation leads to the stimulation of these

pathways:

Gq/11 Pathway: Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in

turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃)

and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the

endoplasmic reticulum, while DAG activates protein kinase C (PKC). In the presence of 2mM

Ca²⁺, Calindol stimulates phosphatidylinositol (PI) accumulation with an EC₅₀ of 1.0 μM in

cells expressing the rat CaSR and 0.31 μM in cells with the human CaSR.[3]

The signaling cascade initiated by Calindol's modulation of the CaSR is depicted in the

following diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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